2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde
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Overview
Description
2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group and dicarbaldehyde moiety in this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the indolizine core, followed by the introduction of the fluorophenyl group and the dicarbaldehyde moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde is unique due to its specific structure, which combines the indolizine core with a fluorophenyl group and dicarbaldehyde moiety
Properties
CAS No. |
447449-66-3 |
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Molecular Formula |
C17H12FNO2 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C17H12FNO2/c1-11-6-7-19-15(8-11)14(9-20)17(16(19)10-21)12-2-4-13(18)5-3-12/h2-10H,1H3 |
InChI Key |
LEOZOXJLWCYANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C=C1)C=O)C3=CC=C(C=C3)F)C=O |
solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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